molecular formula C25H20N4O2 B1670321 Devazepide CAS No. 103420-77-5

Devazepide

Cat. No.: B1670321
CAS No.: 103420-77-5
M. Wt: 408.5 g/mol
InChI Key: NFHRQQKPEBFUJK-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Devazepide is a benzodiazepine derivative known for its unique action as a cholecystokinin A receptor antagonist. Unlike most benzodiazepines, which typically act on gamma-aminobutyric acid A receptors, this compound specifically targets cholecystokinin A receptors. This compound has been studied for its potential therapeutic applications in gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .

Scientific Research Applications

Devazepide has been widely used in scientific research due to its role as a cholecystokinin A receptor antagonist. Some of its notable applications include:

Safety and Hazards

Devazepide is classified as Acute toxicity, Oral (Category 1), H300, which means it is fatal if swallowed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to give water to drink and seek medical advice immediately .

Future Directions

Devazepide has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . This suggests that it could represent a new therapeutic approach in the management of bladder carcinoma .

Relevant Papers The papers retrieved suggest that this compound can have an anti-tumor effect on the growth of multiple types of human cancer . Another paper discusses the impact of this compound on Ewing’s tumor patients .

Biochemical Analysis

Biochemical Properties

Devazepide interacts with the CCKA receptor, a type of G-protein coupled receptor . It lacks affinity for GABA A receptors, distinguishing it from most benzodiazepines . It is also used in scientific research into the CCKA receptor .

Cellular Effects

This compound has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . It also inhibits the growth of Ewing tumor cells . In the context of biliary epithelial cells, this compound induced significant cell division after 7 days of treatment .

Molecular Mechanism

This compound acts as a CCKA receptor antagonist . It binds to the CCKA receptor, blocking the action of cholecystokinin, a hormone that stimulates pancreatic enzyme and bile secretion . This binding interaction leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound are dependent on the time of drug administration . For instance, in rat studies, this compound was only effective when given before the conditioning pretest . Over time, this compound induced significant cell division, although the difference was not significant by 28 days .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit cell growth of Ewing tumor cells in vitro . In a mouse tumor xenograft model, this compound reduced tumor growth by 40%

Metabolic Pathways

As a CCKA receptor antagonist, it likely influences the cholecystokinin pathway, which plays a role in digestion and satiety .

Transport and Distribution

As a small molecule drug, it is likely to be transported across cell membranes and distributed throughout the body .

Subcellular Localization

As a small molecule drug, it is likely to be found throughout the cell, but its specific localization may depend on its interactions with the CCKA receptor .

Preparation Methods

Devazepide is synthesized through a series of chemical reactions that are similar to those used in the synthesis of other benzodiazepines. The synthetic route involves the formal condensation of the carboxy group of indole-2-carboxylic acid with the exocyclic amino group of (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Devazepide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Devazepide is unique among benzodiazepines due to its specific action on cholecystokinin A receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in its specific targeting of cholecystokinin A receptors, distinguishing it from other benzodiazepines that primarily act on gamma-aminobutyric acid A receptors.

Properties

IUPAC Name

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRQQKPEBFUJK-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046092
Record name Devazepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103420-77-5
Record name Devazepide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103420-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Devazepide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devazepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEVAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Devazepide
Reactant of Route 2
Reactant of Route 2
Devazepide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Devazepide
Reactant of Route 4
Devazepide
Reactant of Route 5
Devazepide
Reactant of Route 6
Reactant of Route 6
Devazepide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.